molecular formula C10H17ClN2OS B1434891 N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride CAS No. 1803586-06-2

N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride

Cat. No.: B1434891
CAS No.: 1803586-06-2
M. Wt: 248.77 g/mol
InChI Key: ROUAUYCRBWZACL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex molecular architecture through precise Chemical Abstracts Service conventions. The compound's International Union of Pure and Applied Chemistry name systematically describes each structural component, beginning with the acetamide functionality and progressing through the ethylamine linker to the methylated thiophene heterocycle. The hydrochloride designation indicates the presence of a protonated amine center balanced by a chloride counterion, which significantly influences the compound's physicochemical properties and crystalline behavior.

The molecular formula C₁₀H₁₇ClN₂OS encompasses ten carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 248.77 grams per mole. The compound's Chemical Abstracts Service registry number 1803586-06-2 provides definitive identification within chemical databases and literature. Alternative registry numbers exist for related structural forms, including 1042626-27-6 for the corresponding free base form lacking the hydrochloride moiety.

Structural characterization reveals a thiophene ring system substituted at the 5-position with a methyl group, connected through a methylene bridge to an ethylamine chain that terminates in an acetamide group. The Simplified Molecular Input Line Entry System representation CC(=O)NCCNCc1ccc(s1)C.Cl accurately captures the connectivity pattern while indicating the ionic nature of the hydrochloride salt. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through both the acetamide carbonyl and the protonated amine center.

Table 1: Molecular Identifiers and Physical Constants

Property Value Source
Chemical Abstracts Service Number 1803586-06-2
Molecular Formula C₁₀H₁₇ClN₂OS
Molecular Weight 248.77 g/mol
Mellon Database Number MFCD28348183
Simplified Molecular Input Line Entry System CC(=O)NCCNCc1ccc(s1)C.Cl

The three-dimensional molecular geometry demonstrates significant conformational flexibility due to the methylene and ethylene linkers connecting the aromatic thiophene system to the acetamide terminus. This flexibility contributes to the compound's potential for diverse binding orientations in biological systems and influences its solid-state packing arrangements. Nuclear magnetic resonance spectroscopic studies would be expected to reveal characteristic signals for the thiophene aromatic protons, the methyl substituent, the methylene bridges, and the acetamide functionality, providing definitive structural confirmation.

Historical Context of Thiophene-Based Acetamide Derivatives

The historical development of thiophene-based acetamide derivatives traces its origins to the seminal work of Karl Gewald in 1966, who discovered the fundamental three-component reaction that bears his name. The Gewald reaction established a cornerstone methodology for synthesizing 2-aminothiophene derivatives by combining carbonyl compounds with activated nitriles and elemental sulfur under mild conditions. This breakthrough provided unprecedented access to thiophene-containing molecules and catalyzed extensive research into their chemical and biological properties.

The importance of Gewald's discovery extends beyond simple synthetic utility, as it enabled the systematic exploration of 2-aminothiophene-3-carboxamide derivatives as bioisosteres of anthranilic acid. This bioisosteric relationship proved particularly significant in pharmaceutical research, where thiophene-containing compounds demonstrated enhanced pharmacokinetic properties compared to their benzene-containing analogs. The successful development of olanzapine, an atypical antipsychotic medication featuring a thiophene scaffold, exemplifies the clinical validation of thiophene-based drug design strategies.

Subsequent decades witnessed the expansion of thiophene chemistry through increasingly sophisticated synthetic methodologies and deeper understanding of structure-activity relationships. The development of multicomponent reactions beyond the original Gewald protocol enabled the synthesis of diverse thiophene derivatives with varied substitution patterns and functional group arrangements. These advances directly influenced the emergence of compounds like this compound, which represent evolved structural motifs incorporating lessons learned from decades of thiophene medicinal chemistry research.

Commercial thiophene-containing pharmaceuticals such as tinoridine and tiaprofenic acid established the anti-inflammatory potential of thiophene derivatives through cyclooxygenase enzyme inhibition. These early successes demonstrated that thiophene-based compounds could achieve therapeutic efficacy while potentially offering improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs. The historical trajectory from Gewald's initial discovery to contemporary pharmaceutical applications illustrates the profound impact of fundamental heterocyclic chemistry research on practical therapeutic development.

Table 2: Historical Milestones in Thiophene-Acetamide Development

Year Milestone Significance Reference
1966 Gewald reaction discovery Enabled systematic thiophene synthesis
1970s-1980s Bioisostere recognition Established thiophene-benzene equivalence
1990s Olanzapine development Validated thiophene pharmaceuticals
2000s Multicomponent reaction expansion Diversified synthetic approaches
2010s-Present Structure-activity optimization Refined therapeutic applications

The evolution of synthetic methodologies paralleled advances in understanding thiophene reactivity patterns and electronic properties. Early investigations revealed that thiophene exhibits greater reactivity toward electrophilic aromatic substitution compared to benzene, attributed to the participation of sulfur lone pair electrons in the aromatic system. This enhanced reactivity enabled selective functionalization strategies that proved crucial for developing complex derivatives like acetamide-substituted thiophenes.

Position in Contemporary Organosulfur Chemistry Research

Contemporary organosulfur chemistry research positions this compound within a rapidly expanding field that encompasses fundamental synthetic methodology development and practical applications in pharmaceuticals, materials science, and catalysis. The compound exemplifies current trends toward developing organosulfur molecules with precisely engineered structural features designed to optimize specific physicochemical and biological properties.

Recent advances in organosulfur synthetic chemistry have emphasized the development of environmentally benign methodologies that avoid problematic thiol intermediates. Traditional approaches to organosulfur compound synthesis relied heavily on thiol oxidation reactions, which presented significant challenges due to the strong odors and air sensitivity of thiol starting materials. Contemporary research has focused on alternative synthetic routes utilizing more stable and easily handled precursors, such as thioesters, which can be efficiently converted to desired organosulfur products through controlled oxidation processes.

The position of thiophene-based acetamide derivatives in current research reflects the broader emphasis on developing molecules that combine multiple pharmacophoric elements within single molecular frameworks. This approach, often termed pharmacophore hybridization, seeks to optimize therapeutic activity while minimizing adverse effects through rational structural design. This compound embodies this strategy by incorporating a thiophene heterocycle known for anti-inflammatory activity with an acetamide functionality that can participate in hydrogen bonding interactions with biological targets.

Contemporary investigations into thiophene derivatives have revealed their significant potential as antiviral agents, with recent studies identifying thiophene scaffolds exhibiting micromolar range activity against various viral targets. These findings have positioned thiophene chemistry at the forefront of antiviral drug discovery efforts, particularly relevant in the context of emerging infectious disease threats. The structural features present in compounds like this compound align with the molecular characteristics associated with effective antiviral activity.

Table 3: Contemporary Research Applications of Thiophene-Acetamide Derivatives

Research Area Application Focus Key Findings Reference
Antiviral Development Viral replication inhibition Micromolar range activity
Anti-inflammatory Research Cytokine modulation Tumor necrosis factor-alpha inhibition
Synthetic Methodology Green chemistry approaches Thioester-based synthesis
Pharmaceutical Sciences Drug delivery optimization Enhanced bioavailability

The integration of computational chemistry approaches with experimental organosulfur research has enabled more sophisticated understanding of structure-activity relationships in thiophene-containing compounds. Molecular modeling studies utilizing semi-empirical methods have provided insights into electronic properties, binding energies, and molecular orbital characteristics that influence biological activity. These computational approaches have proven particularly valuable for optimizing the structural features of compounds like this compound to enhance their therapeutic potential.

Current research trends also emphasize the development of more efficient synthetic routes to thiophene derivatives through advanced multicomponent reaction strategies. These approaches enable the rapid assembly of complex thiophene-containing molecules in single synthetic operations, reducing waste generation and improving overall synthetic efficiency. The position of this compound within this research landscape reflects its potential as both a synthetic target for methodological development and a lead compound for therapeutic applications.

Properties

IUPAC Name

N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUAUYCRBWZACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCNC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, commonly referred to as a thiophene-based compound, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10_{10}H16_{16}N2_2OS
  • Molecular Weight : 212.31 g/mol
  • CAS Number : 1042626-27-6

Research indicates that compounds with thiophene moieties exhibit diverse biological activities, including anti-cancer and antimicrobial properties. The specific compound has been studied for its ability to inhibit HSET (KIFC1), a kinesin involved in the clustering of centrosomes in cancer cells. This inhibition can lead to multipolar mitotic spindle formation, ultimately resulting in cell death in centrosome-amplified cancer cells .

Anticancer Activity

A prominent study highlighted the compound's role as an HSET inhibitor, demonstrating an IC50_{50} value of 2.7 μM in vitro. The compound's selectivity for HSET over Eg5 (another kinesin) was confirmed, with only 10% inhibition observed at high concentrations . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Antimicrobial Properties

Thiophene derivatives have shown promising antimicrobial activities. For instance, compounds structurally related to this compound have been evaluated using the agar-well diffusion method, revealing significant antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study utilized centrosome-amplified human cancer cell lines treated with the compound, resulting in a notable increase in multipolarity (21% in 4NCA cells). This suggests effective disruption of normal mitotic processes .
  • Antibacterial Efficacy :
    • In another investigation, thiophene derivatives demonstrated high activity against Bacillus subtilis and Salmonella typhimurium, indicating the potential for developing new antimicrobial agents based on this scaffold .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50_{50} ValueReference
HSET InhibitionCentrosome clustering2.7 μM
AntibacterialStaphylococcus aureusSignificant
AntibacterialPseudomonas aeruginosaSignificant

Scientific Research Applications

Medicinal Chemistry

N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride has shown promise in the development of new therapeutic agents. Its structure allows for modifications that could enhance biological activity or selectivity towards specific targets.

Case Studies:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Pharmacology

The pharmacological properties of this compound are under investigation, particularly its interaction with neurotransmitter systems. The presence of the thiophene moiety is believed to influence its binding affinity and selectivity.

Relevant Research:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter release, potentially impacting conditions such as depression and anxiety .

Biochemical Tools

Due to its unique chemical structure, this compound can serve as a biochemical tool for studying enzyme activities or receptor interactions.

Applications:

  • Inhibitors of Enzymatic Activity : The compound can be used to design inhibitors for specific enzymes involved in metabolic pathways, aiding in the understanding of these pathways and their implications in disease .

Safety Data

The compound is classified under hazardous materials; therefore, appropriate Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related acetamides with variations in substituents, heterocycles, and pharmacological profiles:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Activity Synthesis Method References
N-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride C₁₁H₁₇ClN₂OS 5-Methylthiophene, ethylamino linker Hypothesized CNS/antimicrobial Acylation of ethylenediamine
2-(Ethylamino)-N-[(thiophen-2-yl)methyl]acetamide hydrochloride C₉H₁₄ClN₂OS Thiophen-2-yl, ethylamino linker Not reported Similar acylation protocols
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) C₁₇H₁₉ClN₂O₂S 3-Methoxy-2-thienyl, chloroacetamide Herbicide Chloroacetylation of amines
Formoterol-related compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) C₂₀H₂₅N₃O₄ Methoxyphenyl, hydroxyacetamide Bronchodilator (β₂ agonist) Multi-step functionalization
N-(2-(((3′-Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide (7a) C₂₆H₂₅ClN₂O₄ Biphenyl, benzo-dioxane, methoxy Anticancer (hypothesized) SN2 alkylation, acylation

Physicochemical and Pharmacokinetic Properties

  • Solubility: Protonation of the ethylamino group as a hydrochloride salt increases aqueous solubility relative to neutral analogues like thenylchlor .
  • Hydrogen Bonding : The acetamide core allows for N–H⋯O and C–H⋯O interactions, similar to 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, which influences crystallinity and stability .

Preparation Methods

Conventional Synthesis via Aminoacetamide Intermediate

Method Overview:

The most traditional approach involves the formation of an aminoacetamide intermediate, which is subsequently converted into the hydrochloride salt. The key steps are:

  • Step 1: Synthesis of N-(2-phenyl)ethyl-2-chloroacetamide or its methylthiophenyl analog.
  • Step 2: Reaction with an amine precursor, such as 5-methylthiophen-2-ylmethylamine.
  • Step 3: Salt formation through treatment with hydrochloric acid.

Reaction Scheme:

[Phenyl or methylthiophenyl precursor] + Chlorinated acetamide → Aminoacetamide intermediate → Hydrochloride salt

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Reflux temperature: 80–110°C
  • Reagents: N-(2-phenyl)ethyl-2-chloroacetamide, aminoamine, base (e.g., triethylamine)
  • Salt formation: Passing dry HCl gas in dichloromethane

Research Findings:

  • The yield of this method is approximately 67%, with notable issues related to the instability and water absorption of the product, which complicates purification and storage (see).
  • The process requires excess raw materials, increasing costs and environmental impact.

Data Table:

Parameter Details
Starting Materials N-(2-phenyl)ethyl-2-chloroacetamide, aminoamine
Solvent Toluene or dichloromethane
Temperature 80–110°C
Yield ~67%
Notable Issues Product instability, high raw material consumption

Improved Method Using Phase Transfer Catalysis and Base

Method Overview:

Recent advances suggest using phase transfer catalysis to enhance reaction efficiency and yield. The process involves:

  • Reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal.
  • Employing a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
  • Conducting the reaction in an organic solvent-water biphasic system at controlled temperatures (0–90°C).

Reaction Scheme:

N-(2-phenyl)ethyl-2-aminoacetamide + Chloroacetaldehyde dimethyl acetal → N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide

Reaction Conditions:

  • Solvent: Dichloromethane or toluene
  • Catalyst: Tetrabutylammonium bromide
  • Base: NaOH or KOH
  • Temperature: 0–90°C
  • Molar ratio: 1:0.8–1.2 (aminoacetamide:acetal)

Research Findings:

  • This method improves the yield to over 75% and reduces raw material consumption.
  • The process allows for better control over reaction conditions, leading to a purer product with fewer side reactions.

Data Table:

Parameter Details
Molar Ratio 1:0.8–1.2 (aminoacetamide:acetal)
Catalyst Tetrabutylammonium bromide
Temperature 0–90°C
Yield >75%
Advantages Higher yield, lower cost, improved stability

Direct Acidic Salt Formation Post-Synthesis

Method Overview:

The final step involves converting the free base into the hydrochloride salt:

  • Dissolving the aminoacetamide in an appropriate solvent.
  • Passing dry hydrogen chloride gas or bubbling HCl in a suitable solvent (e.g., ethyl acetate or dichloromethane).
  • Crystallization of the hydrochloride salt.

Reaction Conditions:

  • Solvent: Dichloromethane or ethyl acetate
  • HCl gas flow rate: Controlled to prevent over-acidification
  • Temperature: Ambient or slightly cooled (~0°C)

Research Findings:

  • The salt formation is straightforward but may lead to hygroscopic products that require careful drying.
  • Purity and yield depend on the control of HCl flow and solvent purity.

Data Table:

Parameter Details
Solvent Dichloromethane or ethyl acetate
HCl Gas Controlled flow
Temperature ~0°C to room temperature
Product N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Purity High, if dried properly

Alternative Synthetic Route via Multi-Step Heterocyclic Pathway

Method Overview:

A more complex route involves constructing the thiophene ring early in the synthesis:

  • Starting with 5-methylthiophen-2-ylmethylamine.
  • Reacting with acyl chlorides derived from aminoacetamide.
  • Cyclization and subsequent salt formation.

Research Findings:

  • This pathway allows for structural modifications and SAR studies.
  • Yields vary depending on reaction conditions but generally range from 60–80%.

Data Table:

Step Reagents Conditions Yield Notes
1 5-methylthiophen-2-ylmethylamine + acyl chloride 0–25°C 70% Formation of intermediate
2 Cyclization agents Elevated temperature 65–75% Ring closure
3 Salt formation HCl gas High purity Final product

Summary of Key Findings

Method Advantages Disadvantages Typical Yield Stability of Product
Conventional amidation Simple, well-established Low yield, instability ~67% Poor, hygroscopic
Phase transfer catalysis Higher yield, cost-effective Requires careful control >75% Improved stability
Multi-step heterocyclic Structural diversity Complex, multi-step 60–80% Variable, depends on conditions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 5-methylthiophen-2-ylmethylamine with chloroacetyl chloride in chloroform under cold conditions (0–5°C) to form the intermediate acetamide, followed by hydrochlorination. Key parameters include:

  • Stoichiometry : Use a 1.5:1 molar ratio of chloroacetyl chloride to amine to minimize side reactions .
  • Temperature Control : Maintain cold conditions to suppress hydrolysis of chloroacetyl chloride.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. TLC (using silica gel and ethyl acetate/hexane) monitors reaction progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiophene ring (δ 6.5–7.0 ppm), acetamide carbonyl (δ ~170 ppm), and ethylamino backbone.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C11_{11}H17_{17}ClN2_2OS).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate hypoglycemic activity, and what models are appropriate?

  • Methodological Answer :

  • Animal Models : Use streptozotocin-induced diabetic Wistar albino mice (weight: 25–30 g) for assessing glucose-lowering effects. Dose ranges (e.g., 50–200 mg/kg) administered intraperitoneally.
  • Endpoints : Measure blood glucose (glucometer), insulin levels (ELISA), and pancreatic β-cell histology. Include metformin as a positive control .
  • Statistical Design : Employ ANOVA with post-hoc Tukey tests (n ≥ 6/group) to address variability.

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for target enzymes) to identify outliers.
  • Functional Group Analysis : Test derivatives (e.g., substituting the thiophene methyl group with halogens) to isolate activity-contributing moieties .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize experimental variability .

Q. How can structure-activity relationship (SAR) studies systematically identify key pharmacophores?

  • Methodological Answer :

  • Derivative Synthesis : Modify the thiophene (e.g., 5-ethyl or 5-fluoro substituents), acetamide linker (e.g., propionamide), or aminoethyl chain (e.g., cyclization).
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or α-glucosidase.
  • In Vitro Screening : Prioritize derivatives with <10 µM activity in enzyme inhibition assays before advancing to animal models .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis.
  • Ventilation : Ensure local exhaust ventilation (8–10 air changes/hour) to mitigate inhalation risks.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.